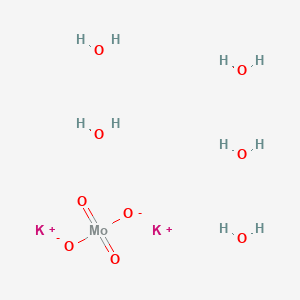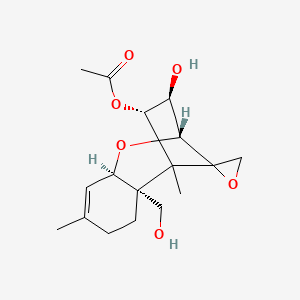
13-メチルスルホン酸-4-メチルベンゼン-2,5,8,11-テトラオキサトリデカン
概要
説明
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C16H26O7S . It is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) due to its ability to form stable covalent bonds. This compound is also known for its role in various chemical reactions, making it a valuable reagent in organic synthesis.
科学的研究の応用
Chemistry: In chemistry, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of stable covalent bonds in complex molecules.
Biology and Medicine: The compound is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. The linker ensures the stable attachment of the drug to the antibody, allowing for precise delivery to cancer cells.
Industry: In the industrial sector, this compound is used in the production of various polymers and surfactants. Its ability to undergo nucleophilic substitution makes it a valuable intermediate in the synthesis of complex organic molecules .
Safety and Hazards
作用機序
Target of Action
2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate is a type of linker molecule . Its primary targets are typically therapeutic agents and carrier molecules in the context of antibody-drug conjugates (ADCs) . The role of this compound is to connect the therapeutic agent to the carrier molecule, allowing the therapeutic agent to be delivered directly to the target cells .
Mode of Action
The compound interacts with its targets by forming covalent bonds . This allows the therapeutic agent to remain attached to the carrier molecule until it reaches the target site . Once at the target site, the bond can be cleaved, releasing the therapeutic agent to exert its effects .
Biochemical Pathways
The specific biochemical pathways affected by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate would depend on the therapeutic agent that it is linked to .
Pharmacokinetics
As a linker molecule, it is expected to have minimal impact on the bioavailability of the therapeutic agent . The pharmacokinetics of the overall ADC would be more relevant, which would depend on the properties of the therapeutic agent and the carrier molecule .
Result of Action
The molecular and cellular effects of 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate are primarily related to its role as a linker . By connecting a therapeutic agent to a carrier molecule, it allows for targeted drug delivery . This can enhance the efficacy of the therapeutic agent and reduce off-target effects .
Action Environment
Environmental factors such as pH and temperature can influence the stability of the bond formed by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate . For instance, in the acidic environment of a tumor, the bond may be more likely to be cleaved, releasing the therapeutic agent . Additionally, the compound should be stored in a dry, room temperature environment for optimal stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of polyethylenglycol monomethylether with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through various techniques such as distillation and recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and are usually conducted under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .
類似化合物との比較
- 11-Methoxy-3,6,9-trioxaundecyl p-toluenesulfonate
- m-PEG4-Tos
- m-PEG5-Tos
Comparison: Compared to similar compounds, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate offers unique advantages due to its longer polyethylene glycol (PEG) chain. This increases its solubility in aqueous media and enhances its ability to form stable covalent bonds, making it particularly useful in the synthesis of antibody-drug conjugates .
特性
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLOMMYKVYXMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62921-76-0 | |
| Record name | 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62921-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)












